Cas no 1210246-64-2 (8-Fluoro-1-methylquinolin-4(1H)-one)

8-Fluoro-1-methylquinolin-4(1H)-one 化学的及び物理的性質
名前と識別子
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- 1210246-64-2
- SB68446
- 8-Fluoro-1-methylquinolin-4(1H)-one
- AKOS002683954
- 8-Fluoro-1-methyl-1H-quinolin-4-one
- 4(1H)-Quinolinone, 8-fluoro-1-methyl-
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- インチ: 1S/C10H8FNO/c1-12-6-5-9(13)7-3-2-4-8(11)10(7)12/h2-6H,1H3
- InChIKey: UHFSJGVUPYHJJA-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2C(C=CN(C)C=21)=O
計算された属性
- 精确分子量: 177.059
- 同位素质量: 177.059
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 251
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3A^2
- XLogP3: 1.8
8-Fluoro-1-methylquinolin-4(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM239597-1g |
8-Fluoro-1-methylquinolin-4(1H)-one |
1210246-64-2 | 97% | 1g |
$813 | 2021-08-04 | |
Chemenu | CM239597-1g |
8-Fluoro-1-methylquinolin-4(1H)-one |
1210246-64-2 | 97% | 1g |
$861 | 2022-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665269-5g |
8-Fluoro-1-methylquinolin-4(1H)-one |
1210246-64-2 | 98% | 5g |
¥32707.00 | 2024-08-09 | |
Chemenu | CM239597-5g |
8-Fluoro-1-methylquinolin-4(1H)-one |
1210246-64-2 | 97% | 5g |
$1964 | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665269-1g |
8-Fluoro-1-methylquinolin-4(1H)-one |
1210246-64-2 | 98% | 1g |
¥13555.00 | 2024-08-09 |
8-Fluoro-1-methylquinolin-4(1H)-one 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
8-Fluoro-1-methylquinolin-4(1H)-oneに関する追加情報
8-Fluoro-1-methylquinolin-4(1H)-one: A Comprehensive Overview
The compound 8-Fluoro-1-methylquinolin-4(1H)-one, identified by the CAS number 1210246-64-2, is a fascinating molecule with significant potential in various scientific and industrial applications. This quinoline derivative has garnered attention due to its unique structural properties and versatile functionality. In this article, we delve into the chemical characteristics, synthesis methods, and recent advancements in the utilization of this compound.
The molecular structure of 8-Fluoro-1-methylquinolin-4(1H)-one consists of a quinoline ring system with a fluorine atom at the 8th position and a methyl group at the 1st position. The presence of these substituents imparts distinct electronic and steric properties to the molecule, making it highly amenable for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the pharmaceutical industry.
One of the most notable applications of 8-Fluoro-1-methylquinolin-4(1H)-one is its use as a precursor in drug development. Researchers have explored its potential in creating novel anti-inflammatory agents and anticancer drugs. For instance, a study published in 2023 demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain cancer cell lines, suggesting its potential as a lead compound for therapeutic interventions.
In addition to its pharmaceutical applications, 8-Fluoro-1-methylquinolin-4(1H)-one has also found utility in materials science. Its fluorescent properties have been leveraged to develop advanced sensors and imaging agents. A recent breakthrough involves its use as a fluorescent probe for detecting metal ions in aqueous solutions, offering a non-invasive method for environmental monitoring.
The synthesis of 8-Fluoro-1-methylquinolin-4(1H)-one typically involves multi-step reactions, often employing Friedlander-type cyclization or other condensation techniques. These methods allow for precise control over the substitution pattern, ensuring high yields and purity. Recent advancements in catalytic systems have further streamlined the synthesis process, making it more efficient and scalable for industrial production.
Beyond its direct applications, 8-Fluoro-1-methylquinolin-4(1H)-one serves as a valuable model compound for studying quinoline chemistry. Its reactivity under various conditions provides insights into the behavior of similar heterocyclic systems. For example, investigations into its photochemical properties have revealed novel pathways for light-induced reactions, opening new avenues for energy-related applications.
In conclusion, 8-Fluoro-1-methylquinolin-4(1H)-one, with its unique chemical attributes and diverse applications, continues to be a focal point in contemporary research. As advancements in synthetic methodologies and material science progress, this compound is poised to play an even more significant role in shaping future innovations across multiple disciplines.
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